Quantitative Comparison: KDPG vs. KDG Affinity for Wild-Type E. coli KDPG Aldolase
A direct head-to-head comparison of KDPG and its non-phosphorylated analog, 2-dehydro-3-deoxy-D-gluconate (KDG), using wild-type E. coli KDPG aldolase reveals a stark difference in substrate affinity. KDPG exhibits a significantly lower KM (0.1 mM) compared to KDG (1.9 mM) under identical assay conditions [1]. This quantifies the critical role of the phosphate group in enzyme recognition.
| Evidence Dimension | Substrate affinity (KM) |
|---|---|
| Target Compound Data | 0.1 mM |
| Comparator Or Baseline | 2-dehydro-3-deoxy-D-gluconate (KDG) with a KM of 1.9 mM |
| Quantified Difference | 19-fold lower KM (higher affinity) for KDPG |
| Conditions | Wild type E. coli KDPG aldolase, in 100 mM HEPES, pH 7.5 |
Why This Matters
This 19-fold difference in KM demonstrates that substituting KDPG with its cheaper, non-phosphorylated analog would result in a vastly under-saturated enzyme and unreliable kinetic data in an aldolase assay.
- [1] Cheriyan, M., Toone, E. J., & Fierke, C. A. (2007). Mutagenesis of the phosphate-binding pocket of KDPG aldolase enhances selectivity for hydrophobic substrates. Protein Science, 16(11), 2368-2377. View Source
